molecular formula C10H8Cl2N2O3 B11516790 (2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid

(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid

Cat. No.: B11516790
M. Wt: 275.08 g/mol
InChI Key: VGHDBOKWFSYITP-OWOJBTEDSA-N
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Description

(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes an amino group, dichlorophenyl group, and a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-amino-3,5-dichlorobenzene, undergoes nitration to introduce nitro groups.

    Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Condensation: The resulting compound is then subjected to a condensation reaction with an appropriate aldehyde or ketone to form the butenoic acid moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can include signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.

    Toluene-4-sulfonic acid, compound with amino-cyano-acetic acid ethyl ester: Another compound with similar functional groups and reactivity.

Uniqueness

(2E)-4-[(4-amino-3,5-dichlorophenyl)amino]-4-oxobut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and amino groups provide unique reactivity patterns, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H8Cl2N2O3

Molecular Weight

275.08 g/mol

IUPAC Name

(E)-4-(4-amino-3,5-dichloroanilino)-4-oxobut-2-enoic acid

InChI

InChI=1S/C10H8Cl2N2O3/c11-6-3-5(4-7(12)10(6)13)14-8(15)1-2-9(16)17/h1-4H,13H2,(H,14,15)(H,16,17)/b2-1+

InChI Key

VGHDBOKWFSYITP-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)/C=C/C(=O)O

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)NC(=O)C=CC(=O)O

Origin of Product

United States

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